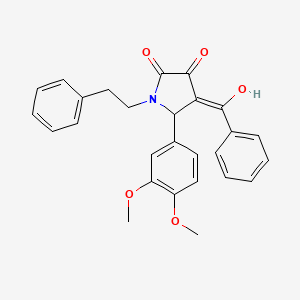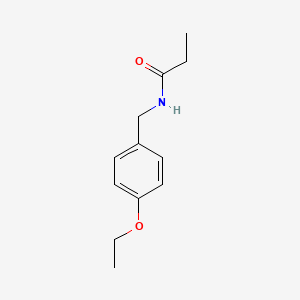![molecular formula C23H16BrNO3 B5327412 4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone, commonly known as BBBOI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBOI is a member of the isoxazolone family, which is known for its diverse biological activities.
Scientific Research Applications
BBBOI has been found to exhibit various biological activities, making it a promising candidate for use in scientific research. One of the most significant applications of BBBOI is its potential as a therapeutic agent. Studies have shown that BBBOI has anticancer, anti-inflammatory, and antioxidant properties. BBBOI has also been found to exhibit antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of BBBOI is not yet fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. BBBOI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. BBBOI has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects
BBBOI has been found to exhibit various biochemical and physiological effects. Studies have shown that BBBOI can induce apoptosis, a process of programmed cell death, in cancer cells. BBBOI has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, BBBOI has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
BBBOI has several advantages for use in lab experiments. It is easy to synthesize, and the yield obtained is high. BBBOI is also stable under normal laboratory conditions, making it easy to handle and store. However, there are some limitations to the use of BBBOI in lab experiments. BBBOI is not water-soluble, which limits its use in aqueous environments. BBBOI is also not very stable in the presence of light and air, which can affect its activity.
Future Directions
There are several future directions for research on BBBOI. One potential direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to understand the mechanism of action of BBBOI and to identify its targets in cancer cells. Another potential direction is to investigate the use of BBBOI as an antimicrobial agent. Studies are needed to determine its efficacy against various bacterial strains and to understand its mechanism of action. Additionally, further studies are needed to investigate the potential use of BBBOI in other fields, such as agriculture and food preservation.
Synthesis Methods
BBBOI can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzyl alcohol with salicylaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with hydroxylamine hydrochloride to form the desired BBBOI compound. The yield of BBBOI obtained through this method is high, making it an attractive option for researchers.
properties
IUPAC Name |
(4E)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c24-19-12-10-16(11-13-19)15-27-21-9-5-4-8-18(21)14-20-22(25-28-23(20)26)17-6-2-1-3-7-17/h1-14H,15H2/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNZNWQDYIEIF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)



![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)


![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
